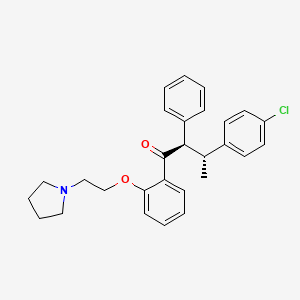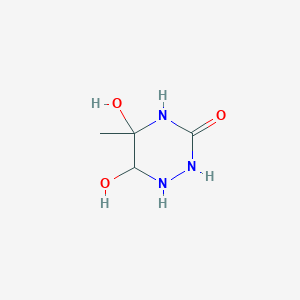
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- is a complex organic compound belonging to the isothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, which undergo functional group modifications to introduce the cyanomethyl and methylthio groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential bioactivity. Isothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for drug development. Its structural features could be optimized for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiazolecarbonitrile, 3-((methylthio)thio)-5-(methylthio)-
- 4-Isothiazolecarbonitrile, 3-((ethylthio)thio)-5-(methylthio)-
Uniqueness
Compared to similar compounds, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- may exhibit unique reactivity due to the presence of the cyanomethyl group. This functional group can participate in additional chemical reactions, potentially leading to novel applications.
Properties
CAS No. |
24306-38-5 |
|---|---|
Molecular Formula |
C7H5N3S3 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-5(4-9)6(10-13-7)12-3-2-8/h3H2,1H3 |
InChI Key |
GKJYQTIIZUVXPG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)







![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
